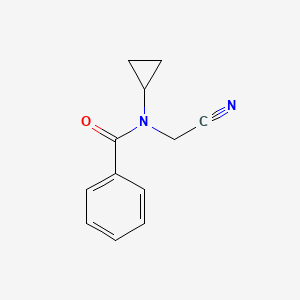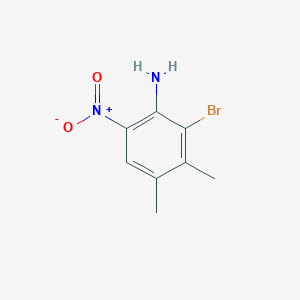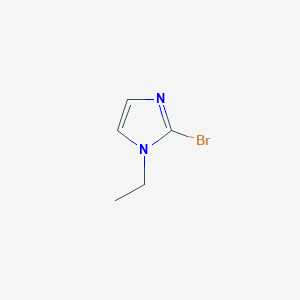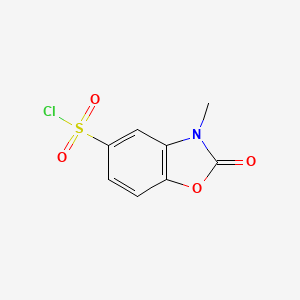
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is a type of organic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with “3,4-Dimethoxyphenylacetic acid”, which is a compound with a structure containing a benzene ring conjugated to a propanoic acid2.
Synthesis Analysis
There is no direct synthesis process available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, a related compound, “3,4-dimethoxyphenylacetic acid”, has been used in the synthesis of papaverine hydrochloride3. The synthesis process involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride3.Molecular Structure Analysis
The molecular structure of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” has a linear formula of (CH3O)2C6H3CH2CO2H2.Chemical Reactions Analysis
There is no specific chemical reaction analysis available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, “3,4-Dimethoxyphenylacetic acid” is known to react with formaldehyde in the presence of acid to give an isochromanone4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” is a white to beige powder with a melting point of 96-98 °C2.Aplicaciones Científicas De Investigación
-
Synthesis of Isochromanone
- Field : Organic Chemistry
- Application Summary : 2-(3,4-Dimethoxyphenyl)acetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method of Application : The reaction involves the use of formaldehyde and an acid catalyst. The specific conditions such as temperature, pressure, and reaction time may vary depending on the specific experimental setup .
-
Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Medicinal Chemistry
- Application Summary : A derivative of 2-(3,4-Dimethoxyphenyl)acetic acid, specifically 3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Method of Application : The synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The result is the formation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
Safety And Hazards
The safety and hazards of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “4-(3,4-Dimethoxyphenyl)butyric acid” is known to cause serious eye irritation6.
Direcciones Futuras
There is no specific future direction available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, the related compound “3,4-Dimethoxyphenylacetic acid” and other similar compounds continue to be of interest in the field of organic chemistry7.
Please note that while this analysis provides a comprehensive overview based on the available information, the specific details for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” may vary. Further research and studies would be needed to provide more accurate and specific information about this compound.
Propiedades
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTETWGOVNGTOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)









